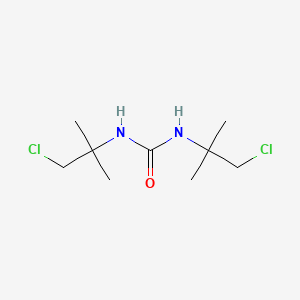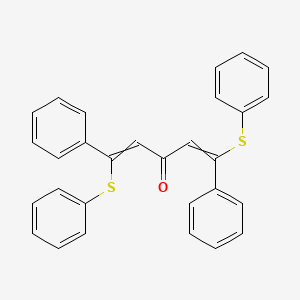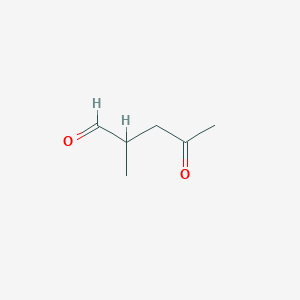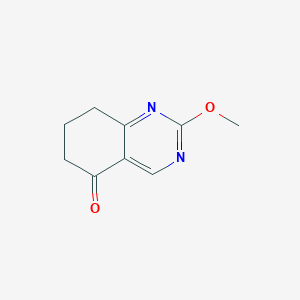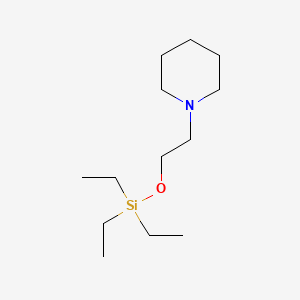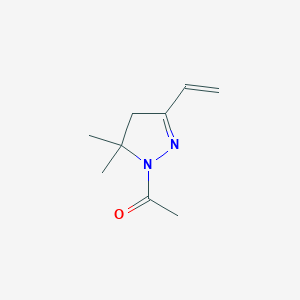
o-Ethyl S-nonyl methylphosphonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Ethyl S-nonyl methylphosphonothioate is an organophosphorus compound with the molecular formula C12H27O2PS and a molecular weight of 266.38 g/mol . This compound is part of a broader class of organophosphates, which are known for their diverse applications in various fields, including agriculture, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of o-Ethyl S-nonyl methylphosphonothioate typically involves the reaction of nonyl alcohol with methylphosphonothioic dichloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with ethanol to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
o-Ethyl S-nonyl methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethyl or nonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Produces phosphonic acids and sulfoxides.
Reduction: Yields phosphonates and thiols.
Substitution: Results in various substituted phosphonothioates.
Applications De Recherche Scientifique
o-Ethyl S-nonyl methylphosphonothioate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, particularly its interaction with enzymes.
Medicine: Investigated for its potential use in developing pharmaceuticals.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of o-Ethyl S-nonyl methylphosphonothioate involves its interaction with biological molecules, particularly enzymes. It acts as an inhibitor of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compound disrupts normal nerve signal transmission, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
o-Ethyl methylphosphonothioic acid: Another organophosphorus compound with similar inhibitory effects on acetylcholinesterase.
O,S-diethyl methylphosphonothioate: A model compound used in studies of organophosphorus chemistry.
Uniqueness
o-Ethyl S-nonyl methylphosphonothioate is unique due to its specific alkyl chain length and the presence of both ethyl and nonyl groups, which confer distinct chemical and biological properties compared to other similar compounds .
Propriétés
Numéro CAS |
13088-89-6 |
|---|---|
Formule moléculaire |
C12H27O2PS |
Poids moléculaire |
266.38 g/mol |
Nom IUPAC |
1-[ethoxy(methyl)phosphoryl]sulfanylnonane |
InChI |
InChI=1S/C12H27O2PS/c1-4-6-7-8-9-10-11-12-16-15(3,13)14-5-2/h4-12H2,1-3H3 |
Clé InChI |
AMXPHGZPXNYMOA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCSP(=O)(C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




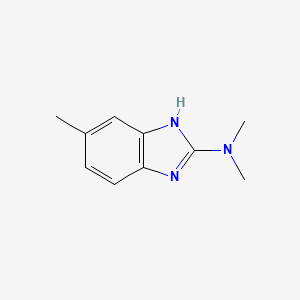
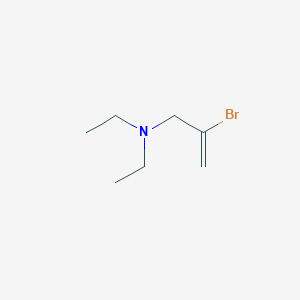
![2-[[Bis(2-chloroethyl)amino-ethoxyphosphoryl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14717544.png)
